molecular formula C10H9FN2 B1446590 (5-Fluoroisoquinolin-8-yl)methanamine CAS No. 1369174-71-9

(5-Fluoroisoquinolin-8-yl)methanamine

Cat. No.: B1446590
CAS No.: 1369174-71-9
M. Wt: 176.19 g/mol
InChI Key: JRJZYZLUMNJIAP-UHFFFAOYSA-N
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Description

(5-Fluoroisoquinolin-8-yl)methanamine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Chemical Reactions Analysis

(5-Fluoroisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Mechanism of Action

The mechanism of action of (5-Fluoroisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity by influencing the electronic distribution within the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . For example, fluorinated isoquinolines can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

(5-Fluoroisoquinolin-8-yl)methanamine can be compared with other fluorinated isoquinolines and quinolines:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .

Biological Activity

(5-Fluoroisoquinolin-8-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone with a fluorine substituent at the 5-position and an amine group at the 8-position. Its molecular formula is C10H9FN2, and it possesses unique properties that contribute to its biological effects.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its role in modulating cellular pathways.

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, impacting processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific kinases
AntimicrobialActive against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neurons

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on protein kinase B (AKT). The results demonstrated a significant reduction in AKT activity, leading to decreased cell survival in cancer cell lines. This suggests potential applications in cancer therapy.

Case Study 2: Antimicrobial Properties

In vitro tests were performed to assess the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further investigations are warranted to explore its mechanism of action against bacterial targets.

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name

(5-fluoroisoquinolin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJZYZLUMNJIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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